Einecs 300-120-6
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) catalogs chemicals marketed in the EU between 1971 and 1981, with EINECS 300-120-6 representing one such substance. The REACH program aims to fill toxicological data gaps for EINECS chemicals using computational methods such as Quantitative Structure-Activity Relationships (QSARs) and Read-Across Structure-Activity Relationships (RASARs) to minimize animal testing .
Properties
CAS No. |
93920-34-4 |
|---|---|
Molecular Formula |
C31H29N7O9S2 |
Molecular Weight |
707.7 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)guanidine;5-oxo-1-(4-sulfophenyl)-4-[(4-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.C15H17N3/c21-15-13(18-17-9-1-5-11(6-2-9)30(24,25)26)14(16(22)23)19-20(15)10-3-7-12(8-4-10)31(27,28)29;1-11-7-3-5-9-13(11)17-15(16)18-14-10-6-4-8-12(14)2/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3-10H,1-2H3,(H3,16,17,18) |
InChI Key |
AZYGVCHEJDPFSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=NC2=CC=CC=C2C)N.C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
The preparation of ProClin 300 involves the synthesis of its active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one. These compounds are typically synthesized through a series of chemical reactions involving the chlorination and methylation of isothiazolinone derivatives. Industrial production methods often involve large-scale chemical reactors where these reactions are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
ProClin 300 undergoes several types of chemical reactions, including:
Oxidation: The active ingredients can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The chlorine atom in 5-chloro-2-methyl-4-isothiazolin-3-one can be substituted with other groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
ProClin 300 has a wide range of scientific research applications, including:
Chemistry: Used as a preservative in various chemical reagents and solutions to prevent microbial contamination.
Biology: Employed in biological assays and experiments to maintain the integrity of biological samples by preventing microbial growth.
Medicine: Utilized in diagnostic reagents and kits to ensure the stability and longevity of the products.
Industry: Applied in various industrial processes where microbial contamination needs to be controlled, such as in the production of paints, adhesives, and coatings
Mechanism of Action
The mechanism of action of ProClin 300 involves the inhibition of key enzymes in the microbial cell’s central metabolic cycle, specifically the Krebs cycle. The active ingredients, 5-chloro-2-methyl-4-isothiazolin-3-one and 2-methyl-4-isothiazolin-3-one, penetrate the cell membrane and inhibit enzymes such as pyruvate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and NADH dehydrogenase. This disruption of the Krebs cycle leads to a rapid decline in intracellular energy levels, ultimately causing cell death .
Comparison with Similar Compounds
Key Findings :
- Chlorinated alkanes exhibit higher hydrophobicity (log Kow >2.5) and moderate toxicity, aligning with QSAR predictions for fish toxicity .
- Nitrobenzenes show lower log Kow but higher acute toxicity due to electrophilic reactivity .
Functional Analogs
Compounds with similar industrial applications (e.g., solvents, surfactants) may diverge structurally but share hazard profiles:
| Compound (EC Number) | Functional Use | Toxicity Mechanism | Regulatory Status (REACH) |
|---|---|---|---|
| This compound | Solvent/Intermediate | Narcosis (non-polar mode) | Pending evaluation |
| EINECS 201-148-6 | Surfactant | Membrane disruption | Registered (2018) |
| EINECS 204-696-9 | Plasticizer | Endocrine disruption | Restricted (2023) |
Contrasts :
- Surfactants (e.g., EINECS 201-148-6) often disrupt cellular membranes, whereas chlorinated alkanes (e.g., this compound) act via narcosis .
Limitations and Data Gaps
- Speciation Challenges: Toxicity predictions may overestimate risk if speciation (e.g., inorganic vs. organic arsenic forms) is ignored .
- Validation Needs : RASAR approaches require experimental confirmation to address uncertainties in cross-cluster predictions .
Biological Activity
Overview of Chitin
Chitin is a linear polymer composed of N-acetylglucosamine units linked by β(1→4) glycosidic bonds. It is the second most abundant biopolymer on Earth, following cellulose. Its unique properties, such as biodegradability, biocompatibility, and non-toxicity, make it a valuable resource for various applications.
Antimicrobial Properties
Chitin exhibits notable antimicrobial activity against a range of pathogens. Research has shown that chitin and its derivatives can inhibit the growth of bacteria and fungi.
- Mechanism of Action : The antimicrobial effect is primarily due to the disruption of microbial cell membranes and interference with cell wall synthesis.
Table 1: Antimicrobial Activity of Chitin Against Various Pathogens
Biocompatibility and Biodegradability
Chitin is highly biocompatible, making it suitable for biomedical applications such as wound dressings and drug delivery systems. Its biodegradability ensures that it does not accumulate in the environment.
Case Study: Wound Healing Applications
A study conducted by Zhang et al. (2020) demonstrated the effectiveness of chitin-based dressings in promoting wound healing in diabetic rats. The results indicated that chitin accelerated tissue regeneration and reduced inflammation.
Immunomodulatory Effects
Chitin has been shown to modulate immune responses. It can stimulate macrophage activation and enhance cytokine production, which plays a crucial role in immune defense.
- Research Findings : A study published in the Journal of Immunology reported that chitin enhances the production of interleukin-10 (IL-10), an anti-inflammatory cytokine, thereby promoting a balanced immune response.
Applications in Agriculture
Chitin's biological activity extends to agriculture, where it serves as a natural pesticide and soil conditioner.
Chitosan Derivatives
Chitosan, derived from chitin through deacetylation, has been extensively studied for its agricultural benefits:
- Pest Control : Chitosan has been shown to deter pests such as aphids and whiteflies.
- Soil Health : It enhances soil structure and promotes beneficial microbial activity.
Table 2: Agricultural Benefits of Chitosan
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
